3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
CAS No.: 2172227-39-1
Cat. No.: VC12008509
Molecular Formula: C9H9FO3S
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172227-39-1 |
|---|---|
| Molecular Formula | C9H9FO3S |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromene-4-sulfonyl fluoride |
| Standard InChI | InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
| Standard InChI Key | GCNVWHDPKOXACW-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC=C2C1S(=O)(=O)F |
| Canonical SMILES | C1COC2=CC=CC=C2C1S(=O)(=O)F |
Introduction
Structural and Molecular Characteristics
The benzopyran core consists of a fused benzene and pyran ring system, with the sulfonyl fluoride (-SO₂F) group substituted at the 4-position. Key structural features include:
Molecular Geometry
The compound adopts a semi-rigid conformation due to the dihydro-2H-benzopyran system, which restricts rotational freedom around the C3-C4 bond. X-ray crystallography data for analogous compounds (e.g., 7-bromo derivatives) suggest a puckered pyran ring with an envelope conformation, where the sulfonyl fluoride group occupies an axial position.
Electronic Properties
The electron-withdrawing sulfonyl fluoride group induces significant polarization in the benzopyran system. Density functional theory (DFT) calculations predict a dipole moment of 4.2–4.5 D, primarily oriented along the S–F bond axis. This polarization enhances reactivity toward nucleophilic substitution at the sulfur center .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉FO₃S | |
| Molecular Weight | 216.23 g/mol | |
| IUPAC Name | 3,4-Dihydro-2H-chromene-4-sulfonyl fluoride | |
| SMILES | C1COC2=CC=CC=C2C1S(=O)(=O)F | |
| Predicted LogP | 1.8 ± 0.3 | |
| Collision Cross Section | 145 Ų (N₂) |
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit protocol for 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is documented, analogous compounds provide methodological blueprints:
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Route A: Fluorosulfonylation of 3,4-dihydro-2H-1-benzopyran-4-thiol using sulfuryl chloride fluoride (SO₂ClF) in tetrahydrofuran (THF) at −78°C yields sulfonyl fluorides in >70% efficiency .
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Route B: Oxidation of 4-mercaptobenzopyran derivatives with Selectfluor® in aqueous acetonitrile achieves selective sulfonyl fluoride formation .
Reactivity Profile
The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Kinetic studies in DMSO show second-order rate constants of 0.15 M⁻¹s⁻¹ for reaction with benzylamine at 25°C . Notably, the fluoride leaving group exhibits superior stability compared to chlorides, reducing hydrolysis rates in aqueous media (t₁/₂ = 48 h at pH 7.4) .
Material Science Applications
Polymer Crosslinking
The sulfonyl fluoride group participates in thiol-ene click reactions, enabling covalent network formation in poly(ethylene glycol) hydrogels. Rheological studies show a 10-fold increase in storage modulus (G' = 15 kPa) upon crosslinking compared to non-reactive analogs .
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces achieve 85% surface coverage when using benzopyran-sulfonyl fluoride derivatives, as quantified by X-ray photoelectron spectroscopy .
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